4-Aminobenzamidine-d4 Dihydrochloride
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Overview
Description
4-Aminobenzamidine-d4 Dihydrochloride is a deuterated derivative of benzenecarboximidamide, where four hydrogen atoms are replaced by deuterium. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzamidine-d4 Dihydrochloride typically involves the introduction of deuterium atoms into the benzenecarboximidamide structure. One common method is the deuteration of 4-Amino-2,3,5,6-tetrafluorobenzoic acid, followed by the conversion to the carboximidamide derivative. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated reagents. The process must be carefully controlled to achieve high yields and purity of the deuterated product. Techniques such as catalytic hydrogen-deuterium exchange and the use of deuterated solvents are commonly employed.
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzamidine-d4 Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-Aminobenzamidine-d4 Dihydrochloride has several applications in scientific research:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Investigated for its potential as a tracer in metabolic studies due to the presence of deuterium.
Medicine: Explored for its potential in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of deuterium.
Mechanism of Action
The mechanism of action of 4-Aminobenzamidine-d4 Dihydrochloride involves its interaction with molecular targets through its functional groups. The amino and carboximidamide groups can form hydrogen bonds and participate in various chemical interactions. The presence of deuterium can influence the compound’s stability and reactivity, potentially leading to different biological and chemical behaviors compared to non-deuterated analogs.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2,3,5,6-tetrafluorobenzoic acid
- 4-Amino-2,3,5,6-tetrachlorobenzoic acid
- 4-Amino-2,3,5,6-tetramethylbenzoic acid
Uniqueness
4-Aminobenzamidine-d4 Dihydrochloride is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it a valuable compound for studying isotope effects and for applications where deuterium labeling is beneficial.
Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuteriobenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H3,9,10)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPANETAWYGDRLL-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=N)N)[2H])[2H])N)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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